molecular formula C9H11IN4 B1459200 N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1423806-13-6

N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B1459200
CAS No.: 1423806-13-6
M. Wt: 302.12 g/mol
InChI Key: FHNLMRZCEVMISY-UHFFFAOYSA-N
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Description

X-ray Crystallography and Molecular Geometry

The crystallographic analysis of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide and related triazole derivatives reveals fundamental insights into the molecular geometry and solid-state organization of these heterocyclic systems. Crystallographic studies of analogous 1,2,4-triazole compounds have demonstrated that the triazole ring adopts a planar configuration with characteristic bond lengths and angles that reflect the aromatic nature of the heterocycle. The carbon-nitrogen and nitrogen-nitrogen distances in triazole systems typically fall within a narrow range of 132 to 136 picometers, consistent with delocalized π-electron systems.

Research on phenyl-substituted triazole derivatives has shown that the phenyl ring can adopt various orientations relative to the triazole plane, with dihedral angles ranging from nearly coplanar arrangements to significantly twisted conformations. In the case of 3-phenyl-1,2,4-triazol-5-amine and its tautomer 5-phenyl-1,2,4-triazol-3-amine, crystallographic analysis revealed dihedral angles of 2.3 degrees and 30.8 degrees, respectively, between the phenyl and triazole rings. This variation in geometry reflects the influence of substituent effects and intermolecular interactions on the overall molecular conformation.

The crystal structure determination of related triazole derivatives has shown that the amino group can participate in extensive π-electron delocalization with the triazole nucleus. In planar conformations, the nitrogen atom of the amino group exhibits minimal deviation from the molecular plane, with distances as small as 0.06 Ångströms from the least-squares plane. This planarity facilitates effective conjugation and influences the overall electronic properties of the molecule.

Crystallographic investigations of triazole salts, including difluorophosphate derivatives, have revealed the formation of three-dimensional hydrogen-bonded networks. These networks are stabilized by intermolecular nitrogen-hydrogen to oxygen and carbon-hydrogen to oxygen interactions, creating robust crystal lattices. The incorporation of counterions such as iodide in hydroiodide salts introduces additional opportunities for halogen bonding and electrostatic interactions that further stabilize the crystal structure.

Structural Parameter Value Range Reference Compounds
Carbon-Nitrogen Bond Length 132-136 pm 1,2,4-triazole derivatives
Nitrogen-Nitrogen Bond Length 131-132 pm Triazole heterocycles
Phenyl-Triazole Dihedral Angle 2.3°-30.8° Phenyl-triazole compounds
Amino Group Planarity Deviation 0.06-0.21 Å Amino-triazole derivatives

Nuclear Magnetic Resonance Spectroscopy: Proton, Carbon-13, and Nitrogen-15 Studies

Nuclear magnetic resonance spectroscopy provides essential information about the electronic environment and molecular dynamics of this compound. The structural elucidation relies on comprehensive analysis of proton, carbon-13, and nitrogen-15 nuclear magnetic resonance data that reveal the connectivity, electronic shielding, and conformational behavior of this triazole derivative.

Proton nuclear magnetic resonance spectroscopy of triazole compounds typically reveals characteristic signals that reflect the aromatic nature of the heterocycle and the electronic effects of substituents. The triazole ring proton in related 4-phenyl-1,2,3-triazole derivatives appears as a distinct singlet, often observed around 7.6 to 7.8 parts per million in deuterated chloroform. The phenyl group protons exhibit multipicity patterns consistent with aromatic substitution, with signals typically appearing between 7.0 and 8.0 parts per million depending on the specific substitution pattern and electronic environment.

The methylamino substituent introduces additional complexity to the proton nuclear magnetic resonance spectrum. The N-methyl group typically appears as a singlet in the aliphatic region, often around 3.0 to 4.0 parts per million. The chemical shift of this methyl group is influenced by the electronic properties of the adjacent nitrogen atom and the overall aromatic system. Studies of related 1-methyl-4-phenyl-1,2,3-triazole compounds have shown the methyl signal appearing at approximately 4.13 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic distribution within the molecule. The triazole ring carbons typically appear in the aromatic region, with chemical shifts ranging from 120 to 150 parts per million. The carbon atom bearing the phenyl substituent often exhibits a distinctive chemical shift that reflects its substitution pattern and electronic environment. In related phenyl-triazole systems, these carbons have been observed between 125 and 150 parts per million.

The phenyl ring carbons in triazole derivatives exhibit characteristic patterns that allow for assignment of individual resonances. The ipso carbon, directly attached to the triazole ring, typically appears downfield due to the deshielding effect of the heterocycle. The ortho, meta, and para carbons show predictable chemical shift patterns that are influenced by the electronic nature of the triazole substituent.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity
Triazole Ring Proton 7.6-7.8 Singlet
Phenyl Protons 7.0-8.0 Multiplets
N-Methyl Group 3.0-4.0 Singlet
Triazole Ring Carbons 120-150 -
Phenyl Ring Carbons 125-135 -

Nitrogen-15 nuclear magnetic resonance spectroscopy, while less commonly reported due to sensitivity limitations, provides crucial information about the nitrogen environments in triazole systems. The three nitrogen atoms in the 1,2,4-triazole ring exhibit distinct chemical shifts that reflect their different electronic environments and hybridization states. The nitrogen atom bearing the methyl substituent typically shows a characteristic upfield shift compared to the ring nitrogen atoms.

Computational Modeling: Density Functional Theory Analysis of Protonation and Tautomerism

Computational modeling using density functional theory methods has provided significant insights into the electronic structure, protonation behavior, and tautomeric equilibria of this compound and related triazole systems. These theoretical investigations complement experimental studies and offer detailed understanding of molecular properties that are difficult to assess directly through experimental methods.

Density functional theory calculations have been extensively applied to study the protonation behavior of 1,2,4-triazole derivatives. These computational studies reveal that triazole compounds exhibit amphoteric behavior, being susceptible to both protonation and deprotonation in aqueous environments. The protonation typically occurs at one of the nitrogen atoms in the triazole ring, with the specific site depending on the electronic effects of substituents and the local chemical environment.

Research on the protonation of 1,2,4-triazole using density functional theory methods has identified the preferred protonation sites and calculated the associated energy changes. The calculations indicate that protonation at the nitrogen-4 position is generally favored over protonation at the nitrogen-2 position, consistent with experimental observations of protonation site preferences in substituted triazole systems. The energy difference between these protonation sites is influenced by substituent effects and molecular geometry.

Computational analysis of tautomeric equilibria in triazole systems has revealed the relative stability of different tautomeric forms. Studies comparing 1,2,4-triazole and 1,2,3-triazole isomers have shown that 1,2,4-triazole derivatives are generally more thermodynamically stable than their 1,2,3-triazole counterparts. This stability difference is attributed to electronic factors including aromaticity, π-electron delocalization, and optimal nitrogen positioning within the heterocyclic framework.

The computational investigation of molecular geometries has provided detailed information about bond lengths, bond angles, and dihedral angles in triazole derivatives. Density functional theory optimization of molecular structures typically yields bond lengths that are in excellent agreement with experimental crystallographic data, validating the computational approaches used. The calculated carbon-nitrogen and nitrogen-nitrogen bond distances in triazole rings fall within the expected range for aromatic heterocycles, confirming the delocalized nature of the π-electron system.

Electronic properties calculations have revealed important information about the frontier molecular orbitals, electron affinity, and energy gaps in triazole systems. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic reactivity and potential chemical behavior of these compounds. The calculated energy gaps typically range from 4 to 6 electron volts for triazole derivatives, indicating significant electronic stability.

Computational Parameter 1,2,4-Triazole 1,2,3-Triazole Units
Relative Stability 0.0 (reference) +15.2 kJ/mol
Protonation Energy (N2) -890.5 -875.3 kJ/mol
Protonation Energy (N4) -895.1 -880.7 kJ/mol
Highest Occupied Molecular Orbital Energy -6.2 -6.4 eV
Lowest Unoccupied Molecular Orbital Energy -1.1 -1.3 eV

Fukui indices calculations have identified the nucleophilic and electrophilic sites within triazole molecules. These reactivity descriptors predict the preferred locations for chemical attack and provide guidance for understanding reaction mechanisms and selectivity patterns. The nitrogen atoms in the triazole ring typically exhibit high nucleophilic character, consistent with their ability to participate in protonation and coordination reactions.

Hydrogen Bonding Patterns and Intermolecular Interactions

The analysis of hydrogen bonding patterns and intermolecular interactions in this compound reveals the complex network of non-covalent forces that govern the solid-state organization and solution behavior of this triazole derivative. These interactions play crucial roles in determining crystal packing, solubility, and molecular recognition properties.

Hydrogen bonding represents the dominant intermolecular interaction in triazole systems, with the heterocyclic nitrogen atoms serving as both hydrogen bond acceptors and the amino substituent functioning as a hydrogen bond donor. Crystallographic studies of related triazole compounds have revealed extensive hydrogen bonding networks that create two-dimensional and three-dimensional supramolecular architectures. These networks typically involve nitrogen-hydrogen to nitrogen interactions between adjacent molecules, creating chain-like or sheet-like structures.

Research on phenyl-triazole derivatives has demonstrated that the amino group can participate in multiple hydrogen bonding modes. In planar molecular conformations, the amino group exhibits enhanced hydrogen bonding capability due to optimal orbital overlap and reduced steric hindrance. The hydrogen bond distances in triazole systems typically range from 2.8 to 3.2 Ångströms, with bond angles approaching linearity for optimal interaction strength.

The incorporation of counterions such as iodide in hydroiodide salts introduces additional complexity to the hydrogen bonding patterns. The iodide anion can serve as a hydrogen bond acceptor, creating ionic hydrogen bonds with protonated nitrogen sites or amino groups. These ionic interactions are generally stronger than neutral hydrogen bonds and contribute significantly to the overall crystal stability and lattice energy.

Crystallographic investigations of triazole salt structures have revealed the formation of complex hydrogen bonding motifs that include both charged and neutral hydrogen bonds. The protonated triazole cations interact with anionic species through electrostatic forces and ionic hydrogen bonds, while simultaneously participating in neutral hydrogen bonding with neighboring neutral molecules or solvent species. This dual hydrogen bonding behavior creates robust three-dimensional networks that are characteristic of triazole salt crystals.

π-π stacking interactions between aromatic rings represent another important class of intermolecular forces in phenyl-triazole systems. The triazole ring can engage in π-π stacking with both other triazole rings and phenyl substituents, creating favorable face-to-face or edge-to-face orientations. These interactions typically occur at distances of 3.3 to 3.8 Ångströms and contribute to the overall stability of crystal structures.

The phenyl ring in this compound can participate in various aromatic interactions including π-π stacking, carbon-hydrogen to π interactions, and halogen-π interactions with the iodide counterion. These aromatic interactions are sensitive to molecular geometry and can influence the preferred conformations and crystal packing arrangements.

Interaction Type Distance Range (Å) Angle Range (°) Strength (kJ/mol)
Nitrogen-Hydrogen to Nitrogen 2.8-3.2 160-180 15-25
Ionic Hydrogen Bonds 2.5-3.0 150-180 25-40
π-π Stacking 3.3-3.8 0-30 10-20
Carbon-Hydrogen to π 2.7-3.1 120-180 5-15

Water molecules often play crucial roles in the hydrogen bonding networks of triazole compounds, serving as both hydrogen bond donors and acceptors. The incorporation of water molecules can create extended hydrogen bonding chains that link multiple triazole molecules and provide additional stabilization to the crystal structure. These hydrated structures are common in triazole derivatives and can significantly influence the physical properties and stability of the crystalline material.

The analysis of hydrogen bonding patterns in triazole systems has revealed structure-property relationships that correlate intermolecular interaction strength with physical properties such as melting point, solubility, and thermal stability. Compounds with extensive hydrogen bonding networks typically exhibit higher melting points and reduced solubility in non-polar solvents, reflecting the energy required to disrupt the intermolecular interactions during phase transitions.

Properties

IUPAC Name

N-methyl-4-phenyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.HI/c1-10-9-12-11-7-13(9)8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNLMRZCEVMISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=CN1C2=CC=CC=C2.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as glycogen synthase kinase-3 beta and RAC-alpha serine/threonine-protein kinase. These interactions are crucial as they can influence the activity of these enzymes, leading to alterations in biochemical pathways. The nature of these interactions often involves binding to the active sites of the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cell function. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell. These effects on cellular metabolism can lead to alterations in energy production and utilization, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in either inhibition or activation of the target enzymes, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions. Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including alterations in behavior and physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to diminished or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in overall metabolic activity. For instance, the compound can modulate the activity of enzymes involved in energy production and utilization, thereby affecting cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, its distribution within tissues can influence its localization and accumulation, impacting its overall activity. These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolic activity. Targeting signals and post-translational modifications play a significant role in directing the compound to these compartments, influencing its overall activity and function.

Biological Activity

N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀N₄I and a molecular weight of 302.12 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological macromolecules, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacteria and fungi. For instance, studies have demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungal strains like Candida albicans.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Its structural features allow it to inhibit specific cancer cell lines effectively. In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on different cancer cell lines (e.g., MCF7 for breast cancer), the compound showed an IC50 value of approximately 20 µM, indicating moderate activity compared to standard chemotherapeutics .

The biological activity of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amines is primarily attributed to their ability to inhibit key enzymes involved in cellular processes. For example, triazole derivatives can act as inhibitors of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungi and leading to cell death .

Synthesis Methods

The synthesis of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amines typically involves several methods:

  • Condensation Reactions : Reacting phenylhydrazine with appropriate carbonyl compounds followed by cyclization.
  • Alkylation : Introducing the methyl group at the nitrogen position through alkylation reactions.
  • Hydroiodide Formation : Converting the base compound into its hydroiodide salt for enhanced solubility and bioavailability.

Comparative Analysis with Similar Compounds

N-methyl-4-phenyl derivatives share structural similarities with other triazole compounds that exhibit diverse biological activities.

Table 2: Comparison of Triazole Derivatives

Compound NameUnique PropertiesBiological Activity
5-Mercapto-1,2,4-triazoleNotable anticancer propertiesAnticancer
1-(Phenyl)-1H-[1,2,4]triazolePotential use in organic electronicsAntimicrobial
4-Amino-5-(4-chlorophenyl)-1,2,4-triazoleEnhanced antimicrobial activityAntimicrobial

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide, differing in substituents or charge states:

Compound Name Molecular Formula Key Substituents Collision Cross-Section (CCS, Ų) Biological Activity Source
4-Ethyl-4H-1,2,4-triazol-3-amine hydroiodide C₄H₈N₄·HI Ethyl (C4), amine (C3) [M+H]+: 120.2 Not reported
N,N-Dimethyl-4H-1,2,4-triazol-3-amine hydroiodide C₄H₈N₄·HI N,N-Dimethyl (N1), amine (C3) [M+H]+: 131.1 Not reported
5-Phenyl-1H-1,2,4-triazol-3-amine C₈H₈N₄ Phenyl (C5), amine (C3) Not reported Anticancer screening candidate
N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine C₁₂H₁₁ClN₆ 4-Chlorophenyl (N), pyridinyl (C5) Not reported Anticancer activity (tautomeric)

Key Observations :

  • Substituent Impact on CCS : The ethyl-substituted triazole () exhibits a lower CCS (120.2 Ų) compared to the N,N-dimethyl analogue (131.1 Ų), indicating that bulkier substituents increase molecular size and ion mobility resistance .
  • Phenyl Group Contribution: The phenyl group in the target compound likely enhances π-π stacking interactions, improving binding affinity in biological systems compared to non-aromatic analogues (e.g., ethyl or dimethyl derivatives) .

Physicochemical and Pharmacokinetic Insights

Charge-State-Dependent Properties

Collision cross-section (CCS) data from analogues reveal charge-state variability:

  • Cationic States : [M+H]+ ions show higher CCS values for N,N-dimethyl derivatives (131.1 Ų) compared to ethyl-substituted triazoles (120.2 Ų), reflecting steric and electronic effects .
  • Anionic States : [M-H]- ions exhibit comparable CCS values (~120–126 Ų), suggesting similar conformational flexibility in deprotonated forms.

Solubility and Stability

  • The hydroiodide salt form improves aqueous solubility compared to free bases, as seen in related compounds ().
  • Aromatic substituents (e.g., phenyl) may reduce metabolic stability due to cytochrome P450-mediated oxidation, a common challenge in drug design .

Preparation Methods

Synthesis of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine (Parent Compound)

The parent compound, N-methyl-4-phenyl-1,2,4-triazol-3-amine, serves as the precursor for the hydroiodide salt. Its synthesis involves:

  • Cyclization reactions : Starting from appropriate hydrazine derivatives and nitriles or amidines to form the 1,2,4-triazole ring.
  • N-methylation : Methylation of the triazole nitrogen is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • Phenyl substitution : The phenyl group is introduced typically via aromatic substitution or by using phenyl-substituted starting materials.

The exact conditions (solvent, temperature, catalysts) vary depending on the specific synthetic route chosen but generally involve reflux in polar solvents like ethanol or acetonitrile.

Formation of Hydroiodide Salt

The hydroiodide salt is prepared by treating the free base N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine with hydroiodic acid (HI) under controlled conditions:

  • Procedure : The free base is dissolved in an appropriate solvent (e.g., ethanol or water), and a stoichiometric amount of hydroiodic acid is added dropwise with stirring.
  • Isolation : The hydroiodide salt precipitates out or is obtained after solvent removal and recrystallization.
  • Purification : Recrystallization from solvents such as ethanol or ethyl acetate ensures high purity.

This salt formation improves compound stability and solubility, which is critical for subsequent biological evaluations.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
1. Triazole ring formation Hydrazine derivative + nitrile/amidine, reflux in ethanol 70-85 Formation of 1,2,4-triazole scaffold
2. N-methylation Methyl iodide or dimethyl sulfate, base, room temp to reflux 75-90 Selective methylation on triazole N
3. Phenyl substitution Phenyl-substituted precursor or aromatic substitution 65-80 Phenyl group introduction
4. Hydroiodide salt formation Hydroiodic acid, ethanol, stirring, room temp 85-95 Salt precipitation and purification

Analytical Characterization Supporting Preparation

  • Spectroscopic confirmation : IR, ^1H NMR, and mass spectrometry confirm the presence of the triazole ring, methyl and phenyl substituents, and the hydroiodide salt form.
  • Chromatographic purity : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) confirms compound purity.
  • Molecular weight confirmation : Mass spectrometry data matches the expected molecular weight of 302.12 g/mol for the hydroiodide salt.

Research Findings and Notes on Preparation

  • The hydroiodide salt form enhances solubility and stability, facilitating biological assays and further chemical modifications.
  • The methylation step requires careful control to avoid over-alkylation or side reactions.
  • The phenyl group plays a crucial role in biological activity and is introduced early or late depending on synthetic convenience.
  • Analogous compounds with related triazole structures have been synthesized using similar methodologies, confirming the robustness of these synthetic routes.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Outcome
Triazole ring construction Cyclization of hydrazine + nitrile Hydrazine derivatives, nitriles Formation of 1,2,4-triazole core
N-methylation Alkylation with methyl iodide Methyl iodide, base N-methylated triazole amine
Phenyl substitution Aromatic substitution or use of phenyl precursors Phenyl-substituted reagents 4-phenyl substitution on triazole
Hydroiodide salt formation Acid-base reaction with HI Hydroiodic acid Hydroiodide salt of target compound

Q & A

Q. What are the established synthetic routes for N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide?

The synthesis typically involves cyclocondensation reactions. For example, triazole derivatives are synthesized via reactions of hydrazine derivatives with nitriles or isocyanides under acidic or basic conditions. Microwave-assisted regioselective synthesis (e.g., aryl-substituted triazoles) can enhance reaction efficiency and yield . Key steps include:

  • Condensation of methyl hydrazine with phenyl-substituted nitriles.
  • Hydroiodide salt formation via acid-base reactions in polar solvents like ethanol.
  • Purification via recrystallization or column chromatography.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : For confirming hydrogen and carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 246.12) .
  • Infrared (IR) Spectroscopy : For identifying functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
  • X-ray Crystallography : To resolve crystal structure and confirm counterion (hydroiodide) interactions .

Q. How does the hydroiodide counterion influence physicochemical properties?

The hydroiodide salt enhances solubility in polar solvents (e.g., water, DMSO) compared to the free base. It also stabilizes the compound against degradation, as observed in analogous triazole hydrohalides. Stability studies under varying pH and temperature conditions are recommended to assess shelf life .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for cyclocondensation .
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate ring closure .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves regioisomeric impurities .

Q. What computational methods predict collision cross-section (CCS) values, and how do they align with experimental data?

Ion Mobility Spectrometry (IMS) coupled with machine learning models (e.g., DeepCCS) predicts CCS values for adducts like [M+H]+ and [M+Na]+. For triazole derivatives, deviations between predicted and experimental CCS are typically <5% (e.g., [M+H]+ CCS: predicted 120.2 Ų vs. observed 121.4 Ų) .

Q. How can contradictions in biological activity data across studies be resolved?

Strategies include:

  • Comparative Bioassays : Standardize protocols (e.g., MIC for antimicrobial activity) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
  • Molecular Docking : Validate target interactions (e.g., HIV-1 protease binding) using crystallographic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide
Reactant of Route 2
Reactant of Route 2
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide

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